

An In-depth Technical Guide to (R)-Linalyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

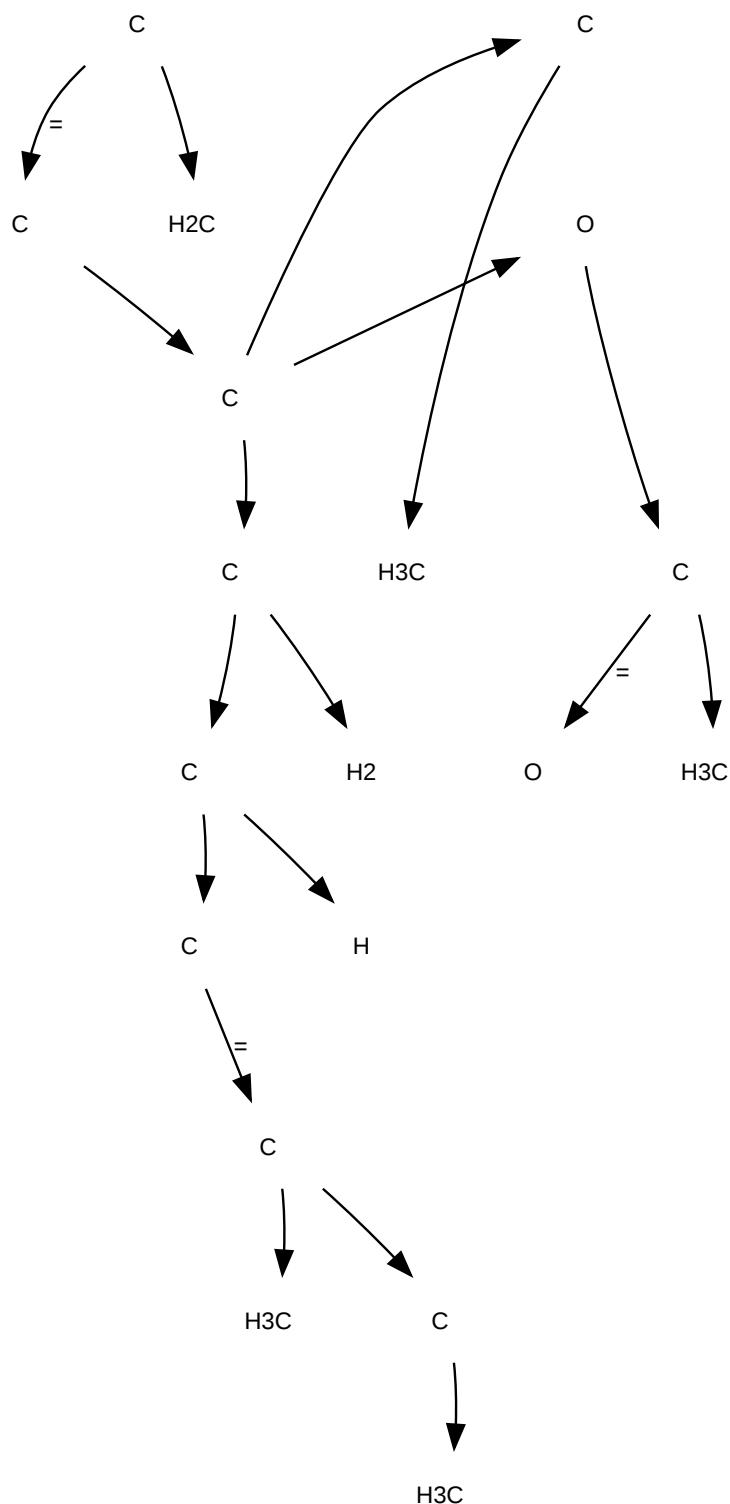
Compound of Interest

Compound Name: (R)-Linalyl acetate

Cat. No.: B100108

[Get Quote](#)

(R)-Linalyl acetate, a prominent monoterpenoid ester, is a key constituent of various essential oils, most notably those of lavender and bergamot. This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.


Chemical and Physical Data

The fundamental chemical and physical properties of **(R)-Linalyl acetate** are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ O ₂	[1] [2] [3]
Molecular Weight	196.29 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate	[5]
Synonyms	(-)-linalyl acetate, L-LINALYL ACETATE	[5]
CAS Number	16509-46-9	[3] [6]
Appearance	Colorless liquid	[2] [4] [7]
Odor	Characteristic bergamot–lavender odor	[7]
Boiling Point	220 °C	[2] [4] [7]
Density	0.901 g/mL at 25 °C	[2] [7]
Solubility in Water	30 mg/L	[1]
Log K _{ow} (octanol-water partition coefficient)	3.9	[1]
Refractive Index	1.453 at 20°C	[7]
SMILES	CC(=CCC--INVALID-LINK--(C=C)OC(=O)C)C	[5]
InChI Key	UWKAYLJWKGQEPM-LBPRGKRZSA-N	[5]

Chemical Structure

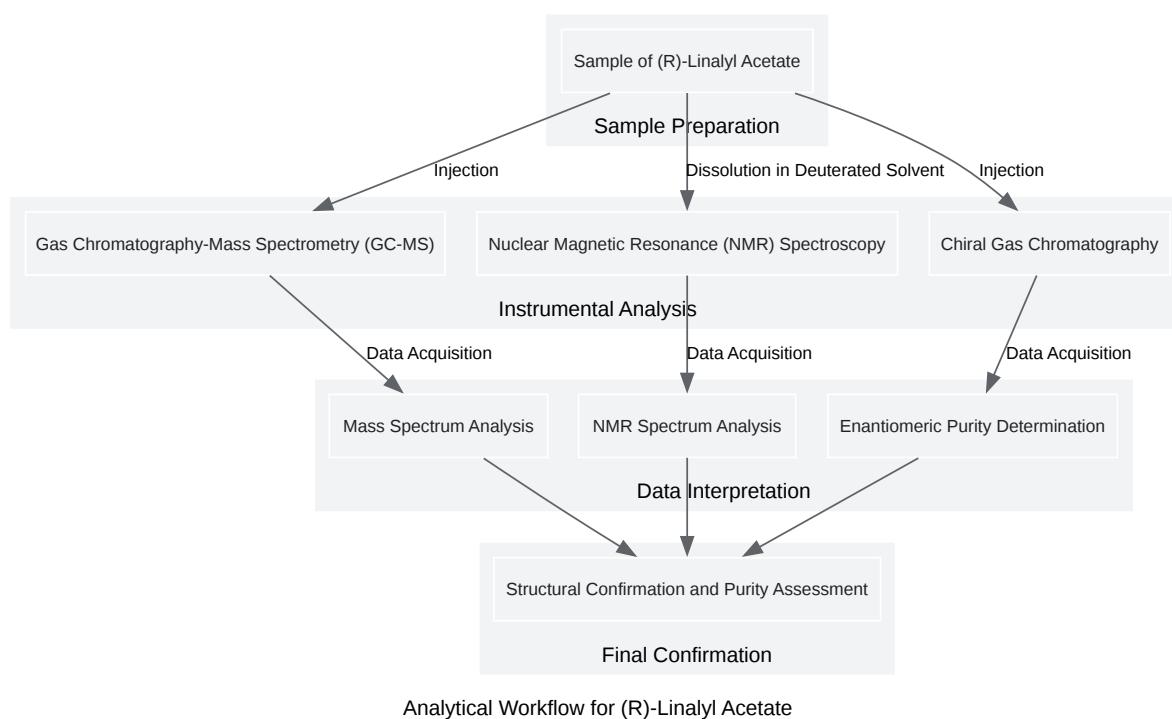
(R)-Linalyl acetate is the acetate ester of (R)-linalool. The molecule possesses a chiral center at the C3 position, leading to its specific stereoisomeric form which can influence its biological activity and sensory properties.

Chemical Structure of (R)-Linalyl Acetate

[Click to download full resolution via product page](#)

Caption: Chemical structure of **(R)-Linalyl Acetate**.

Experimental Protocols

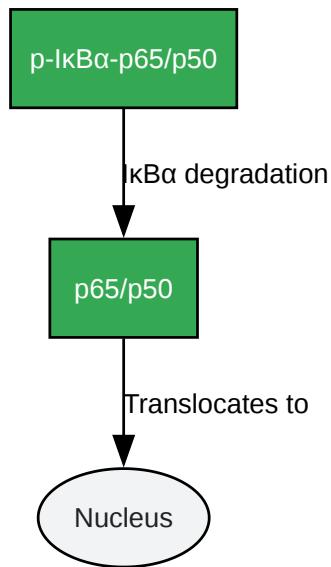
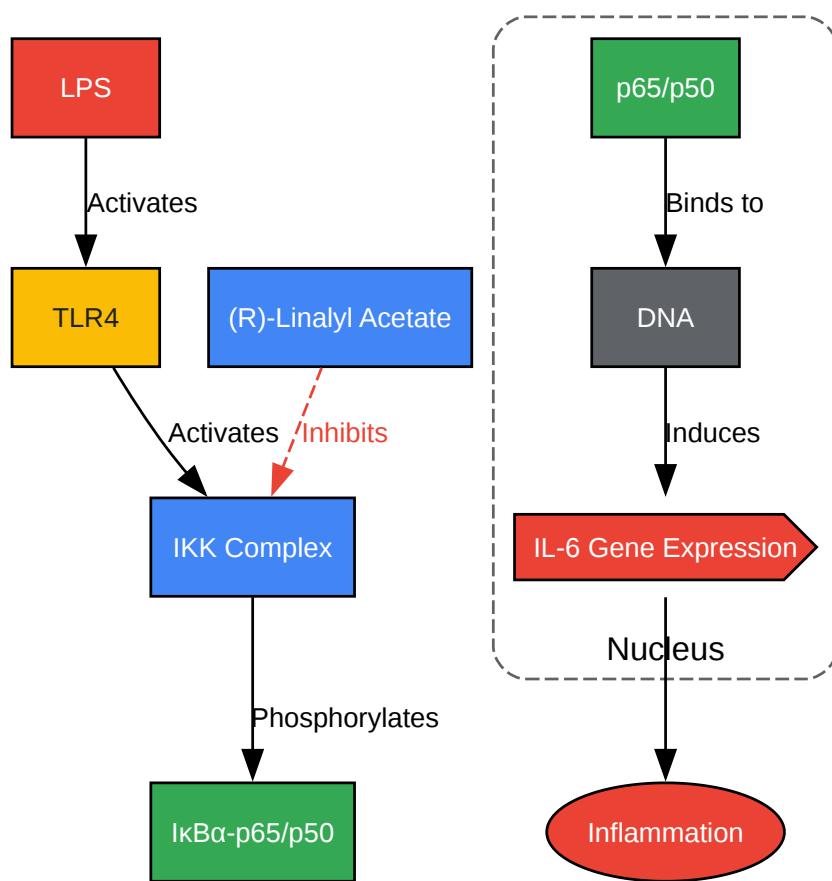

Synthesis of (R)-Linalyl Acetate:

A common method for the synthesis of linalyl acetate is through the esterification of linalool with acetic anhydride.^[8] To obtain the specific (R)-enantiomer, (R)-linalool would be used as the starting material.

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and placed in a controlled temperature bath, (R)-linalool and acetic anhydride are added, typically in a molar ratio of 1:1 to 1:4.^[8]
- **Catalyst:** An acid catalyst, such as p-toluenesulfonic acid, is introduced to the mixture in a catalytic amount (e.g., 0.05-0.25 wt% of the total reactants).^[8]
- **Reaction Conditions:** The mixture is stirred at a controlled temperature, for instance, between 5-45°C, for a duration of 10 to 150 minutes.^[8]
- **Workup:** After the reaction is complete, the mixture is cooled and washed with a dilute base (e.g., sodium bicarbonate solution) and then with water to neutralize and remove the acid catalyst.
- **Purification:** The final product, **(R)-linalyl acetate**, is purified by vacuum distillation to remove unreacted starting materials and byproducts.^[8]

Analytical Workflow for Characterization:

The identity and purity of synthesized or isolated **(R)-Linalyl acetate** can be confirmed through a standard analytical workflow.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of **(R)-Linalyl Acetate**.

Biological Activity and Signaling Pathways

(R)-Linalyl acetate, along with its corresponding alcohol linalool, has been shown to possess anti-inflammatory properties.^[9] Research has indicated that these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.^[10]

The NF-κB pathway is a critical regulator of the inflammatory response. In a simplified model, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). Linalyl acetate has been observed to downregulate NF-κB signaling by inhibiting the phosphorylation of IκB α and the p65 subunit of NF-κB.^[10] This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.

Inhibitory Effect of Linalyl Acetate on the NF-κB Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The inhibitory effect of Linalyl Acetate on the NF-κB signaling pathway.

Furthermore, linalyl acetate has been investigated for its potential neuroprotective, antioxidant, and anti-diabetic properties, which may be linked to its ability to mitigate oxidative stress and inflammation.[11] Studies suggest it may play a role in protecting neurons and microglia from oxidative stress and inflammatory responses.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentre.co]
- 3. (R)-linalyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linalyl acetate, (-) | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-linalyl acetate | 16509-46-9 [chemicalbook.com]
- 7. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 8. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Linalyl Acetate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100108#r-linalyl-acetate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com